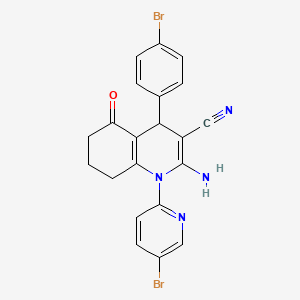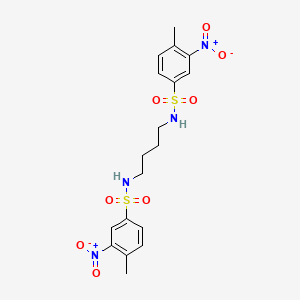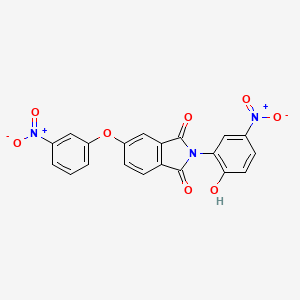![molecular formula C22H13Br2FN2O5 B11536989 2-{(Z)-[2-(1,3-benzodioxol-5-ylcarbonyl)hydrazinylidene]methyl}-4,6-dibromophenyl 3-fluorobenzoate](/img/structure/B11536989.png)
2-{(Z)-[2-(1,3-benzodioxol-5-ylcarbonyl)hydrazinylidene]methyl}-4,6-dibromophenyl 3-fluorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-{(Z)-[2-(1,3-benzodioxol-5-ylcarbonyl)hydrazinylidene]methyl}-4,6-dibromophenyl 3-fluorobenzoate is a complex organic molecule featuring a combination of benzodioxole, dibromophenyl, and fluorobenzoate moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(Z)-[2-(1,3-benzodioxol-5-ylcarbonyl)hydrazinylidene]methyl}-4,6-dibromophenyl 3-fluorobenzoate typically involves multiple steps:
Formation of the Benzodioxole Moiety: The initial step involves the synthesis of the 1,3-benzodioxole ring, which can be achieved through the cyclization of catechol with formaldehyde.
Introduction of the Hydrazinylidene Group: The benzodioxole derivative is then reacted with hydrazine to introduce the hydrazinylidene group.
Bromination: The dibromophenyl group is introduced via bromination of a suitable phenyl precursor.
Esterification: The final step involves the esterification of the intermediate with 3-fluorobenzoic acid to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.
Reduction: Reduction reactions can target the hydrazinylidene group, potentially converting it to a hydrazine derivative.
Substitution: The dibromophenyl and fluorobenzoate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce hydrazine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound’s potential as a pharmacophore makes it a candidate for drug development. Its various functional groups can interact with biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Medicine
Medically, the compound could be investigated for its potential therapeutic properties, such as anticancer, antimicrobial, or anti-inflammatory activities. Its ability to interact with multiple biological targets makes it a versatile candidate for drug discovery.
Industry
In industry, the compound might be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various industrial applications.
Mécanisme D'action
The mechanism by which 2-{(Z)-[2-(1,3-benzodioxol-5-ylcarbonyl)hydrazinylidene]methyl}-4,6-dibromophenyl 3-fluorobenzoate exerts its effects depends on its interaction with molecular targets. The benzodioxole moiety can interact with enzymes or receptors, potentially inhibiting their activity. The hydrazinylidene group might form covalent bonds with nucleophilic sites on proteins, altering their function. The dibromophenyl and fluorobenzoate groups can enhance binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-{(Z)-[2-(1,3-benzodioxol-5-ylcarbonyl)hydrazinylidene]methyl}-4,6-dichlorophenyl 3-fluorobenzoate
- 2-{(Z)-[2-(1,3-benzodioxol-5-ylcarbonyl)hydrazinylidene]methyl}-4,6-dibromophenyl 4-fluorobenzoate
Uniqueness
The uniqueness of 2-{(Z)-[2-(1,3-benzodioxol-5-ylcarbonyl)hydrazinylidene]methyl}-4,6-dibromophenyl 3-fluorobenzoate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities due to the presence of the fluorobenzoate group.
This compound , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C22H13Br2FN2O5 |
|---|---|
Poids moléculaire |
564.2 g/mol |
Nom IUPAC |
[2-[(Z)-(1,3-benzodioxole-5-carbonylhydrazinylidene)methyl]-4,6-dibromophenyl] 3-fluorobenzoate |
InChI |
InChI=1S/C22H13Br2FN2O5/c23-15-6-14(10-26-27-21(28)12-4-5-18-19(8-12)31-11-30-18)20(17(24)9-15)32-22(29)13-2-1-3-16(25)7-13/h1-10H,11H2,(H,27,28)/b26-10- |
Clé InChI |
XZPHCPOTGWXJFQ-KALUYTGESA-N |
SMILES isomérique |
C1OC2=C(O1)C=C(C=C2)C(=O)N/N=C\C3=C(C(=CC(=C3)Br)Br)OC(=O)C4=CC(=CC=C4)F |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)C(=O)NN=CC3=C(C(=CC(=C3)Br)Br)OC(=O)C4=CC(=CC=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-amino-1,2,5-oxadiazol-3-yl)-4-methyl-N'-[(E)-(4-nitrophenyl)methylidene]-1H-1,2,3-triazole-5-carbohydrazide](/img/structure/B11536911.png)
![2-(4-Bromobenzoyloxy)-4-[(E)-[(phenylformamido)imino]methyl]phenyl 4-bromobenzoate](/img/structure/B11536914.png)
![4-(decyloxy)-N'-[(2E)-heptan-2-ylidene]benzohydrazide](/img/structure/B11536916.png)

![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-{(E)-[5-(4-nitrophenyl)furan-2-yl]methylidene}acetohydrazide](/img/structure/B11536927.png)
![3-({(E)-2-[(5-bromo-3-pyridyl)carbonyl]hydrazono}methyl)phenyl 3-fluorobenzoate](/img/structure/B11536936.png)
![N-[3,5-bis(3-methylphenoxy)phenyl]-4-bromobenzamide](/img/structure/B11536939.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(4-ethoxyphenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11536947.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1E)-1-(4-aminophenyl)ethylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11536954.png)
![4-[(Diphenylphosphoryl)methyl]pyridine 1-oxide](/img/structure/B11536957.png)

methanone](/img/structure/B11536963.png)

